molecular formula C6H11NO2 B1397794 1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone CAS No. 1421070-16-7

1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone

Cat. No. B1397794
CAS RN: 1421070-16-7
M. Wt: 129.16 g/mol
InChI Key: KINXUALDMMDUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone” is a chemical compound with the molecular formula C6H11NO2 . It has a molecular weight of 129.16 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone” consists of a four-membered azetidine ring with a hydroxymethyl group at the 3-position and an ethanone group at the 1-position .


Physical And Chemical Properties Analysis

The boiling point of “1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone” is predicted to be 281.8±13.0 °C . The compound has a predicted density of 1.154±0.06 g/cm3 . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Pharmacology

1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone: has garnered attention in pharmacology due to its potential therapeutic applications. It’s being explored for its antimicrobial properties and as a building block for synthesizing various pharmacologically active molecules. Its structure allows for the creation of compounds that could be used in the development of new medications .

Material Science

In material science, this compound serves as a precursor in the synthesis of polymers and resins. Its reactive hydroxymethyl group can initiate polymerization processes, leading to materials with potential applications in biodegradable plastics, coatings, and adhesives .

Chemical Synthesis

1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone: is a valuable intermediate in organic synthesis. It’s used to introduce the azetidine moiety into larger molecules, which is particularly useful in the synthesis of complex, nitrogen-containing compounds found in many pharmaceuticals .

Analytical Chemistry

This compound is utilized in analytical chemistry as a standard or reference material. Its well-defined structure and properties make it suitable for calibrating instruments like NMR and HPLC, ensuring accurate measurement and analysis in various research settings .

Biochemistry

In biochemistry, 1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone is used in the study of enzymatic reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the function of enzymes and the biochemistry of living organisms .

Industrial Applications

While primarily used in research, there’s potential for industrial applications of this compound in the production of fine chemicals. Its versatility could lead to its use in the synthesis of dyes, fragrances, and other specialty chemicals .

Mechanism of Action

The mechanism of action of “1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone” is not specified in the available data. The mechanisms of action for chemical compounds can vary widely depending on their chemical structure and the biological systems with which they interact .

properties

IUPAC Name

1-[3-(hydroxymethyl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(9)7-2-6(3-7)4-8/h6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINXUALDMMDUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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